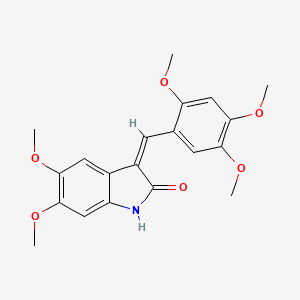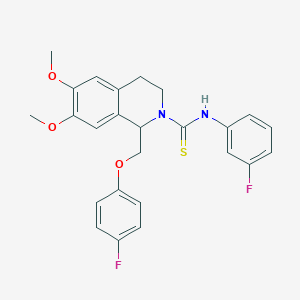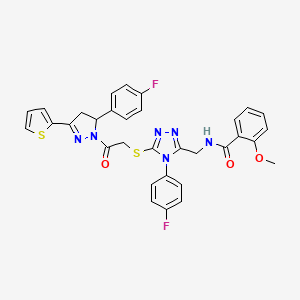![molecular formula C21H20ClNO2 B14999162 3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B14999162.png)
3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with the 4-chlorophenyl group: This step often involves a halogenation reaction where a phenyl group is chlorinated.
Attachment of the propanamide moiety: This can be done through an amide coupling reaction, where the furan derivative is reacted with 3,5-dimethylphenylamine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反应分析
Types of Reactions
3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving furan derivatives.
作用机制
The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.
相似化合物的比较
Similar Compounds
- 3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid
- 3-[5-(4-chlorophenyl)furan-2-yl]propanoic acid
- 3-[5-(4-chlorophenyl)furan-2-yl]butanamide
Uniqueness
3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide is unique due to the presence of both a furan ring and a propanamide moiety, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C21H20ClNO2 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC 名称 |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20ClNO2/c1-14-11-15(2)13-18(12-14)23-21(24)10-8-19-7-9-20(25-19)16-3-5-17(22)6-4-16/h3-7,9,11-13H,8,10H2,1-2H3,(H,23,24) |
InChI 键 |
VFQVLQGQCKOXGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14999082.png)

![Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine](/img/structure/B14999091.png)
![N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B14999095.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B14999098.png)
![4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14999105.png)
![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide](/img/structure/B14999109.png)
![ethyl 7-methyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999114.png)
![N-(3-chloro-4-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B14999128.png)

![5-ethoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B14999135.png)
![N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B14999141.png)
![1-(4-fluorophenyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14999144.png)

